4-Chloro-2-fluorobenzenethiol
Description
Significance as a Functionalized Halogenated Thiophenol in Synthetic Chemistry
The strategic placement of chloro, fluoro, and thiol groups on the benzene (B151609) ring of 4-Chloro-2-fluorobenzenethiol provides multiple reactive sites. This allows for controlled, stepwise modifications, which is a crucial aspect of modern organic synthesis. The thiol group, in particular, is known for its nucleophilic character and its ability to form strong bonds with metals, a property exploited in the formation of self-assembled monolayers. thieme-connect.com
The synthesis of functionalized thiophenols like this compound can be achieved through various methods, including the reduction of corresponding sulfonyl chlorides or through C-S coupling reactions. thieme-connect.comorganic-chemistry.org Copper-catalyzed reactions of aryl iodides with sulfur powder, followed by reduction, have proven effective for producing a range of substituted aryl thiols. organic-chemistry.org
Overview of Research Domains and Strategic Importance
The application of this compound and related halogenated thiophenols spans several research domains due to their unique chemical reactivity and the properties they impart to the resulting molecules.
Medicinal Chemistry: Halogenated aromatic compounds are of significant interest in medicinal chemistry. The inclusion of fluorine, in particular, can enhance the metabolic stability and binding affinity of drug candidates. Halogenated thiophenols have been studied for their binding affinity to human transthyretin, a protein associated with certain amyloid diseases. dntb.gov.uaresearchgate.net For instance, 1-bromo-4-chloro-2-fluorobenzene (B27433) is a precursor in the synthesis of an inhibitor for IKK2, a kinase involved in inflammatory responses. chemicalbook.com
Agrochemicals: Many modern herbicides and fungicides incorporate halogenated phenyl groups. For example, 4-chloro-2-fluoroaniline (B1294793) is a precursor for the herbicide tiafenacil. ccspublishing.org.cn The specific combination of halogens in this compound makes it a promising scaffold for the development of new agrochemicals.
Materials Science: The ability of thiophenols to bind to metal surfaces, such as gold, makes them ideal for creating self-assembled monolayers (SAMs). thieme-connect.com These organized molecular layers have applications in electronics, sensors, and surface engineering. The dehalogenation of halogenated thiophenols on gold nanoparticles has been studied to understand the reactivity and design of plasmonic systems for chemical synthesis. aip.orgaip.orgresearchgate.net Furthermore, compounds like 4-chloro-2-fluorobenzene-1-sulfonyl chloride are used in the synthesis of polymer materials. cn-alchemist.com
Interactive Data Tables
Below are interactive tables summarizing the properties of this compound and related compounds, as well as a list of all compounds mentioned in this article.
Table 1: Properties of this compound and Related Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 73129-12-1 | C6H4ClFS | 162.61 | Building block for complex molecules. sigmaaldrich.com |
| 4-Chloro-2-fluorobenzaldehyde | 61072-56-8 | C7H4ClFO | 158.56 | Precursor for alcohol synthesis. ambeed.com |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | C6H3BrClF | 209.45 | Used in preparing benzonorbornadiene derivatives. chemicalbook.com |
| 4-Chloro-2-fluorobenzoic acid | 446-30-0 | C7H4ClFO2 | 174.56 | Used in synthesis of furosemide (B1674285) and herbicides. chemicalbook.com |
| 4-Chloro-2-fluorobenzenesulfonyl chloride | 141337-26-0 | C6H3Cl2FO2S | 229.06 | Used to synthesize piperidin-4-yl diphenylmethanol (B121723) derivatives. sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYQPWASCIGBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 2 Fluorobenzenethiol
Rational Design of Precursors and Starting Materials
Commonly employed precursors include:
4-Chloro-2-fluoroaniline (B1294793): This precursor is suitable for methods involving the conversion of an amino group into a thiol, such as through diazotization followed by reaction with a sulfur-containing nucleophile. Its synthesis can be achieved through the reduction of 4-chloro-2-fluoronitrobenzene. wikipedia.org
1,4-Dichloro-2-fluorobenzene: This starting material can be utilized in strategies that involve the selective substitution of one chlorine atom with a thiol group. The differential reactivity of the halogen atoms can be exploited to achieve regioselectivity.
4-Chloro-2-fluorobenzenesulfonyl chloride: This precursor is central to reduction-based pathways where the sulfonyl chloride group is reduced to the corresponding thiol.
1-Bromo-4-chloro-2-fluorobenzene (B27433): The presence of a more reactive bromine atom makes this an ideal precursor for metal-catalyzed cross-coupling reactions to introduce the thiol group.
The selection of a specific precursor is often a trade-off between its availability, cost, and the efficiency of the subsequent transformations.
Direct Thiolation Strategies for Aromatic Systems
Direct thiolation methods aim to introduce the thiol group onto the aromatic ring in a single step, often through nucleophilic aromatic substitution (SNAr) or metal-catalyzed processes.
In the context of 4-Chloro-2-fluorobenzenethiol, a plausible direct thiolation approach involves the reaction of a suitable precursor, such as 1,4-dichloro-2-fluorobenzene, with a sulfur nucleophile. The fluorine atom and the chlorine atom at the 4-position activate the ring towards nucleophilic attack. The position of attack will be influenced by the electronic and steric environment of the leaving groups.
Alternatively, metal-catalyzed direct C-H thiolation of 1-chloro-4-fluorobenzene (B165104) could be envisioned, although achieving the desired regioselectivity presents a significant challenge due to the presence of multiple C-H bonds.
| Method | Starting Material | Thiolating Agent | Typical Conditions | Advantages | Challenges |
| SNAr | 1,4-Dichloro-2-fluorobenzene | NaSH, Na2S | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | Potentially a single step, cost-effective reagents | Regioselectivity, potential for side reactions |
| C-H Thiolation | 1-Chloro-4-fluorobenzene | Disulfides | Transition metal catalyst (e.g., Rh, Ir), oxidant | Atom economy | Poor regioselectivity, harsh reaction conditions |
Multi-Step Synthesis Approaches
Multi-step syntheses provide greater control over the regiochemistry and can often lead to higher yields of the desired product. Several well-established pathways can be adapted for the synthesis of this compound.
Reduction-Based Pathways
This approach involves the initial synthesis of a sulfonyl chloride derivative, which is then reduced to the thiol.
Sulfonylation: 1-Chloro-4-fluorobenzene can be treated with chlorosulfonic acid to yield 4-chloro-2-fluorobenzenesulfonyl chloride.
Reduction: The resulting sulfonyl chloride is then reduced to this compound. Various reducing agents can be employed for this transformation, including zinc dust in an acidic medium or a combination of red phosphorus and iodine.
A related method involves the reduction of the corresponding disulfide, which can be prepared from the sulfonyl chloride. For instance, 4-fluorobenzenesulfonyl chloride can be reduced to 4,4'-difluorodiphenyl disulfide, which is then further reduced to 4-fluorothiophenol (B130044) using reagents like sodium borohydride. A similar two-step reduction could be applied to 4-chloro-2-fluorobenzenesulfonyl chloride.
| Step | Reactants | Reagents | Product |
| 1 | 1-Chloro-4-fluorobenzene | Chlorosulfonic acid | 4-Chloro-2-fluorobenzenesulfonyl chloride |
| 2 | 4-Chloro-2-fluorobenzenesulfonyl chloride | Zn/H+ or Red P/I2 | This compound |
Halogen Exchange Reactions for Fluorine Incorporation
Halogen exchange (Halex) reactions are a powerful tool for the introduction of fluorine into aromatic rings. In this context, one could envision a synthesis starting from a di-chloro or chloro-bromo precursor, where one of the halogens is selectively replaced by fluorine. For instance, starting with 2,4-dichlorobenzenethiol, a nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride in a polar aprotic solvent could potentially yield this compound. The success of this approach hinges on the differential reactivity of the two chlorine atoms.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) allows for the regioselective functionalization of an aromatic ring adjacent to a directing group. For the synthesis of this compound, 1-chloro-4-fluorobenzene could be subjected to lithiation. The fluorine atom can act as a weak directing group, potentially leading to lithiation at the 2-position. The resulting organolithium species can then be quenched with an electrophilic sulfur source, such as elemental sulfur or sulfur dioxide, followed by a reductive workup to afford the desired thiol.
Catalytic Synthesis Protocols
Modern catalytic methods offer efficient and selective routes to aryl thiols. These protocols often involve the cross-coupling of an aryl halide with a thiol surrogate or a sulfide (B99878) source.
For the synthesis of this compound, a suitable precursor would be 1-bromo-4-chloro-2-fluorobenzene. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling.
Palladium-catalyzed thiolation: Using a palladium catalyst, such as Pd(dba)2, in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos), 1-bromo-4-chloro-2-fluorobenzene can be coupled with a thiol surrogate like potassium ethyl xanthate. organic-chemistry.org Subsequent hydrolysis of the resulting xanthate would yield the desired thiol.
Copper-catalyzed thiolation: Copper-based catalysts, often in the presence of a ligand, can also effectively catalyze the formation of C-S bonds. Copper(I) iodide, for example, can be used to couple aryl halides with thiols or sulfide salts.
Rhodium and Iridium-catalyzed C-H functionalization: Advanced catalytic systems involving rhodium and iridium can facilitate the direct C-H borylation of an aromatic ring. nih.govnih.gov The resulting boronic ester can then be converted to the thiol through reaction with a sulfur electrophile. This approach, applied to 1-chloro-4-fluorobenzene, could provide a novel route to the target molecule, though control of regioselectivity remains a key challenge.
| Catalyst System | Precursor | Sulfur Source | Typical Ligand | Key Features |
| Palladium | 1-Bromo-4-chloro-2-fluorobenzene | Potassium ethyl xanthate | Xantphos, dppf | High efficiency, good functional group tolerance |
| Copper | 1-Bromo-4-chloro-2-fluorobenzene | NaSH, thiols | Phenanthroline, glycols | Lower cost catalyst |
| Rhodium/Iridium | 1-Chloro-4-fluorobenzene | S8 (after borylation) | Bipyridine derivatives | Direct C-H functionalization |
Transition Metal-Catalyzed Coupling Reactions (e.g., C-S bond formation)
Transition metal catalysis has become a cornerstone for the construction of C-S bonds, offering high efficiency and functional group tolerance. nih.gov Palladium, copper, and nickel complexes are the most extensively studied catalysts for the cross-coupling of aryl halides with a sulfur source to generate aryl thiols. nih.gov
Palladium-Catalyzed Reactions: Palladium complexes, often in conjunction with specialized phosphine ligands, are highly effective for C-S bond formation. The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of a sulfur nucleophile, and subsequent reductive elimination to yield the aryl thiol product and regenerate the active catalyst. For the synthesis of this compound, a suitable precursor would be 1,4-dichloro-2-fluorobenzene or 4-bromo-1-chloro-2-fluorobenzene. The choice of ligand is crucial for achieving high yields and selectivity, with bulky, electron-rich phosphine ligands often being preferred. Sodium thiosulfate (B1220275) can be employed as an odorless and readily available sulfur source in these reactions. lookchem.com
Copper-Catalyzed Reactions: Copper-catalyzed "Ullmann-type" couplings represent a classical and still widely used method for C-S bond formation. beilstein-journals.org These reactions typically require higher temperatures compared to palladium-catalyzed systems but have the advantage of using a more abundant and less expensive metal. In a typical procedure, an aryl halide is reacted with a sulfur nucleophile in the presence of a copper(I) salt, such as copper(I) iodide (CuI). The use of ligands like ethylene (B1197577) glycol can help to stabilize the copper catalyst and improve reaction outcomes. nih.gov The chemoselectivity of copper-catalyzed thiolations can often be tuned by the choice of base, allowing for selective reaction at different halogen sites in polyhalogenated arenes. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative for C-S cross-coupling, particularly for the activation of less reactive aryl chlorides. These systems can offer improved cost-effectiveness compared to palladium. The mechanism is analogous to that of palladium, involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is critical to prevent catalyst deactivation through strong coordination with sulfur species. nih.gov
| Catalyst System | Typical Precursor | Sulfur Source | Key Advantages |
|---|---|---|---|
| Palladium/Phosphine Ligand | 1,4-Dichloro-2-fluorobenzene | Sodium Thiosulfate | High efficiency and functional group tolerance |
| Copper(I) Iodide | 4-Bromo-1-chloro-2-fluorobenzene | Thiourea | Low cost and readily available catalyst |
| Nickel/Phosphine Ligand | 1,4-Dichloro-2-fluorobenzene | Potassium Thioacetate | Effective for less reactive aryl chlorides |
Photo- and Electrocatalytic Methodologies
In recent years, photo- and electrocatalytic methods have gained prominence as sustainable alternatives to traditional transition metal-catalyzed reactions. bohrium.com These techniques often operate under mild conditions and can offer unique reactivity and selectivity.
Photocatalytic C-S Bond Formation: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.org For the synthesis of aryl thiols, this can involve the generation of an aryl radical from an aryl halide, which then reacts with a sulfur source. nih.gov For instance, a photocatalyst like [Ru(bpy)3]Cl2 or an organic dye can be used to reduce an aryl halide precursor of this compound, which then fragments to an aryl radical. This radical can then be trapped by a suitable sulfur-containing species.
Electrocatalytic C-S Bond Formation: Electrocatalysis employs an electric current to drive the desired chemical transformation. This method can avoid the use of chemical oxidants or reductants, making it an environmentally benign approach. rsc.org The electrochemical synthesis of aryl thiols can be achieved through the reduction of an aryl halide at the cathode to form an aryl radical or anion, which then reacts with a sulfur source. Alternatively, anodic oxidation of a thiol can generate a thiyl radical that can react with an arene. The formation of C-S bonds from abundant precursors like CO2 and SO32- on copper-based heterogeneous catalysts has also been demonstrated, highlighting the potential of electrosynthesis for green chemistry. researchgate.net
| Methodology | Energy Source | Typical Precursor | Key Advantages |
|---|---|---|---|
| Photocatalysis | Visible Light | 4-Bromo-1-chloro-2-fluorobenzene | Mild reaction conditions, unique reactivity |
| Electrocatalysis | Electricity | 1,4-Dichloro-2-fluorobenzene | Avoids chemical reagents, environmentally friendly |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.
Catalyst and Ligand: The choice of the transition metal and its associated ligand is paramount. For palladium-catalyzed reactions, bulky biarylphosphine ligands often enhance catalyst stability and activity. In copper-catalyzed systems, the addition of simple ligands like bipyridine or phenanthroline can improve yields. nih.gov The catalyst loading is also a critical factor, with lower loadings being desirable for cost-effectiveness.
Base: The base plays a crucial role in C-S coupling reactions, often facilitating the deprotonation of the thiol or activating the catalyst. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides. The strength and solubility of the base can significantly impact the reaction rate and chemoselectivity, especially when dealing with polyhalogenated substrates. nih.gov
Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction kinetics. Aprotic polar solvents like DMF, DMSO, and NMP are commonly used. The choice of solvent can also affect the selectivity of the reaction. researchgate.net
Temperature: Reaction temperature is a key parameter to control. While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition of catalysts or products. Optimization is necessary to find a balance between reaction time and product purity.
Sulfur Source: A variety of sulfur sources can be used, including thiols, disulfides, and inorganic sulfur salts like sodium thiosulfate. lookchem.com The choice of sulfur source can affect the reaction conditions required and the work-up procedure.
| Parameter | Influence on Reaction | Examples of Optimized Conditions |
|---|---|---|
| Catalyst/Ligand | Activity, stability, and selectivity | Pd(OAc)2 with a biarylphosphine ligand for high turnover numbers |
| Base | Reaction rate and chemoselectivity | K3PO4 for mild and effective coupling |
| Solvent | Solubility and reaction kinetics | DMF or DMSO for good solubility of reactants |
| Temperature | Reaction rate versus side reactions | 80-120 °C is a common range for many C-S coupling reactions |
Scalability Considerations for Industrial and Large-Scale Synthesis
The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges that must be addressed to ensure a robust, safe, and cost-effective process. acs.org
Cost and Availability of Raw Materials: The cost of the starting materials, catalyst, and ligands is a major factor in the economic viability of a large-scale synthesis. The use of expensive metals like palladium may be prohibitive, making the development of efficient copper or nickel-based systems more attractive for industrial applications.
Catalyst Loading and Turnover Number: Minimizing the catalyst loading is crucial for reducing costs and simplifying product purification. A high turnover number (TON), which represents the number of moles of product formed per mole of catalyst, is a key indicator of catalyst efficiency.
Process Safety: The safety of the chemical process is of utmost importance. This includes managing the risks associated with flammable solvents, reactive reagents, and exothermic reactions. The use of less hazardous reagents and milder reaction conditions is always preferred.
Product Purification: The purification of the final product on a large scale can be challenging and costly. Developing a process that minimizes the formation of byproducts and facilitates easy isolation of the desired compound is a key consideration.
Waste Management: The environmental impact of the process must be considered. This includes minimizing the generation of waste and developing methods for the recycling of catalysts and solvents.
| Consideration | Key Factors for Industrial Synthesis |
|---|---|
| Cost | Use of inexpensive catalysts (e.g., copper, nickel), low catalyst loading |
| Efficiency | High turnover number, short reaction times, high throughput |
| Safety | Use of less hazardous materials, control of reaction exotherms |
| Purification | High selectivity, minimization of byproducts, simple isolation procedures |
| Sustainability | Waste minimization, catalyst and solvent recycling |
Reactivity Profile and Mechanistic Investigations of 4 Chloro 2 Fluorobenzenethiol
Influence of Halogen and Thiol Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in 4-chloro-2-fluorobenzenethiol is intricately governed by the electronic and steric interplay of the chloro, fluoro, and thiol substituents. These groups collectively influence the electron density distribution within the benzene (B151609) ring, thereby dictating the pathways of both electrophilic and nucleophilic aromatic substitution reactions.
Electronic and Steric Effects on Reaction Pathways
The electronic nature of the substituents on the benzene ring of this compound is a combination of inductive and resonance effects. Both chlorine and fluorine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect deactivates the aromatic ring towards electrophilic attack by reducing its electron density.
The interplay of these effects in this compound results in a complex reactivity profile. The deactivating inductive effects of the halogens are expected to be potent, while the activating resonance effect of the thiol group will compete with this deactivation.
Steric hindrance also plays a role in determining the reaction pathways. The presence of three substituents on the aromatic ring can sterically hinder the approach of reactants to certain positions, influencing the regioselectivity of substitution reactions. For instance, the positions adjacent to the existing substituents (ortho positions) may be sterically less accessible compared to other positions on the ring.
Interactive Table: Electronic Properties of Substituents on the Aromatic Ring
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution |
| -Cl | Strong | Weak | Deactivating, ortho-, para-directing |
| -F | Strong | Weak | Deactivating, ortho-, para-directing |
| -SH | Weak | Strong | Activating, ortho-, para-directing |
Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions, the directing influence of the substituents determines the position of attack by the electrophile. Both the halogen and thiol groups are ortho, para-directors. This is because the resonance structures that arise from the delocalization of their lone pairs place a negative charge on the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these sites.
In this compound, the possible positions for electrophilic attack are C3, C5, and C6. The directing effects of the three substituents must be considered:
The thiol group at C1 directs ortho (to C2 and C6) and para (to C4).
The fluoro group at C2 directs ortho (to C1 and C3) and para (to C5).
The chloro group at C4 directs ortho (to C3 and C5) and para (to C1).
Considering these directing effects, positions C3, C5, and C6 are activated by at least one of the substituents. The thiol group, being a stronger activating group than the halogens are deactivators, will have a dominant influence. Steric hindrance may disfavor attack at C3 due to its position between two substituents. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions. The precise regioselectivity will depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on this compound is also possible, particularly at the carbon atoms bearing the halogen leaving groups. The strong electron-withdrawing nature of the fluoro and chloro substituents, along with the potential for stabilization of the intermediate Meisenheimer complex, facilitates this type of reaction. The fluorine atom, being more electronegative, can be a better leaving group than chlorine in some SNA reactions, especially under conditions that favor a concerted mechanism. The positions most susceptible to nucleophilic attack are C2 and C4. The relative reactivity of these positions will be influenced by the nature of the nucleophile and the reaction conditions.
Interactive Table: Predicted Regioselectivity for Substitution Reactions
| Reaction Type | Reagent Example | Predicted Major Product(s) | Rationale |
| Electrophilic Halogenation | Br2, FeBr3 | 5-Bromo-4-chloro-2-fluorobenzenethiol and/or 6-Bromo-4-chloro-2-fluorobenzenethiol | Ortho, para-directing effects of -SH, -F, and -Cl groups, with the -SH group having a dominant activating effect. |
| Electrophilic Nitration | HNO3, H2SO4 | 5-Nitro-4-chloro-2-fluorobenzenethiol and/or 6-Nitro-4-chloro-2-fluorobenzenethiol | Similar to halogenation, the directing effects favor substitution at positions activated by the thiol group. |
| Nucleophilic Substitution | NaOCH3 | 4-Chloro-2-methoxybenzenethiol or 2-Fluoro-4-methoxybenzenethiol | Nucleophilic attack at the carbon bearing either the fluoro or chloro substituent. |
Nucleophilic Reactivity of the Thiol Group
The thiol group (-SH) in this compound is a potent nucleophile due to the presence of lone pairs of electrons on the sulfur atom. This nucleophilicity allows for a variety of reactions at the sulfur center.
Alkylation and Arylation Reactions
The thiol group can be readily alkylated by reacting this compound with alkyl halides in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the alkyl halide in an S_N2 reaction to form a thioether.
Arylation of the thiol group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions involve the coupling of the thiol with an aryl halide in the presence of a copper or palladium catalyst, respectively, to form a diaryl sulfide (B99878).
Thioether and Sulfide Formation
The alkylation and arylation reactions described above are primary methods for the formation of thioethers (also known as sulfides). The general scheme for thioether formation from this compound is as follows:
Deprotonation: 4-Cl-2-F-C6H3-SH + Base → 4-Cl-2-F-C6H3-S⁻ + Base-H⁺
Nucleophilic Attack: 4-Cl-2-F-C6H3-S⁻ + R-X → 4-Cl-2-F-C6H3-S-R + X⁻ (where R is an alkyl or aryl group and X is a halide)
A variety of bases and alkylating/arylating agents can be employed, allowing for the synthesis of a wide range of thioether derivatives.
Oxidation Chemistry of the Thiol Moiety
The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to a rich oxidation chemistry.
Mild oxidizing agents, such as hydrogen peroxide or iodine, can oxidize the thiol to the corresponding disulfide, bis(4-chloro-2-fluorophenyl) disulfide. This reaction proceeds via the formation of a sulfenic acid intermediate.
Stronger oxidizing agents, such as potassium permanganate or nitric acid, can further oxidize the thiol group to a sulfonic acid, 4-chloro-2-fluorobenzenesulfonic acid. This transformation involves the formation of sulfinic acid as an intermediate. The resulting sulfonic acid is a strong acid and a versatile intermediate in organic synthesis.
Interactive Table: Oxidation Products of this compound
| Oxidizing Agent | Reaction Conditions | Major Product |
| Hydrogen Peroxide (H2O2) | Mild, controlled | Bis(4-chloro-2-fluorophenyl) disulfide |
| Iodine (I2) | Mild, basic | Bis(4-chloro-2-fluorophenyl) disulfide |
| Potassium Permanganate (KMnO4) | Strong, acidic/neutral | 4-Chloro-2-fluorobenzenesulfonic acid |
| Nitric Acid (HNO3) | Strong, concentrated | 4-Chloro-2-fluorobenzenesulfonic acid |
Synthesis of Sulfoxide Derivatives
The oxidation of thiols to sulfoxides is a fundamental transformation in organic synthesis. For this compound, this conversion involves the addition of a single oxygen atom to the sulfur center. This process can be achieved using a range of oxidizing agents under controlled conditions to prevent over-oxidation to the corresponding sulfone.
Commonly employed methods for the chemoselective oxidation of sulfides to sulfoxides are applicable to this compound. researcher.life Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, provide an effective and environmentally benign route. researcher.life For instance, catalytic systems involving nickel(II) and oxo-vanadium(IV) complexes have demonstrated high efficiency and selectivity in sulfide oxidation, yielding sulfoxides in excellent yields with short reaction times and preventing over-oxidation. researcher.life Another approach involves oxidative dehydrogenative coupling, which provides an efficient pathway to sulfoxides. organic-chemistry.org Mechanistic studies suggest these reactions can proceed through a radical pathway. organic-chemistry.org
Table 1: Representative Conditions for Sulfoxide Synthesis from Thiols
| Oxidant/Catalyst System | Solvent | Temperature | Key Features |
|---|---|---|---|
| H₂O₂ / Ni(II) or VO(IV) catalyst | Varies | Room Temp. | High chemoselectivity, reusable catalyst, no over-oxidation observed. researcher.life |
| Benzoyl peroxide (BPO) / CuCl₂ | Varies | Optimized | Proceeds via direct C(sp³)-H bond functionalization for some substrates. organic-chemistry.org |
Synthesis of Sulfone Derivatives
Further oxidation of the sulfoxide derived from this compound, or direct oxidation of the thiol itself with stronger oxidizing agents, yields the corresponding sulfone. Sulfones are a class of organosulfur compounds with significant applications in medicinal chemistry and materials science. mdpi.com
The synthesis of sulfones from thiols typically requires more forceful conditions or more potent reagents than sulfoxide synthesis. A variety of catalytic approaches have been developed for the synthesis of sulfone compounds. mdpi.com Metal-catalyzed reactions utilizing sulfur dioxide (SO₂) surrogates like DABCO-bis(sulfur dioxide) (DABSO) or inorganic sulfites (e.g., Na₂S₂O₅) are powerful strategies for directly introducing the SO₂ group into organic frameworks. mdpi.com For instance, a proposed mechanism for one such synthesis involves the generation of a free SO₂ radical anion intermediate which is subsequently incorporated into the organic molecule. mdpi.com
Formation of Disulfides
The thiol group of this compound can be readily oxidized to form the corresponding symmetrical disulfide, bis(4-chloro-2-fluorophenyl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules and is a common reactivity pathway for thiophenols.
This transformation is typically achieved through oxidative coupling using mild oxidizing agents. researcher.life Catalytic systems that are effective for sulfoxide synthesis, such as those based on nickel and oxo-vanadium complexes with H₂O₂, can also efficiently catalyze the oxidative coupling of thiols to disulfides in high yields. researcher.life The process is often highly selective, avoiding oxidation of other functional groups. The formation of disulfides can also be accomplished using sulfuryl fluoride (B91410) (SO₂F₂), which acts as a potent and highly selective oxidant for thiols under simple reaction conditions, often with a weak base. chemrxiv.org This redox reaction is known for its high thermodynamic driving force and quantitative yields. chemrxiv.org The disulfide linkage is often reversible, and the disulfide can be reduced back to the thiol using reducing agents like sodium borohydride (NaBH₄). google.comgoogle.com
Metal-Catalyzed Cross-Coupling Reactions
The 4-chloro-2-fluorophenyl scaffold is a valuable building block in organic synthesis, and its functionalization can be achieved via metal-catalyzed cross-coupling reactions. While the presence of a free thiol group can be problematic due to its tendency to poison palladium catalysts, these reactions are highly relevant for derivatives of this compound or its precursors where the C-Cl bond is targeted for bond formation.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide. tcichemicals.com The reactivity of aryl halides in this reaction generally follows the trend I > Br > OTf >> Cl. tcichemicals.com The C-Cl bond in the 4-chloro-2-fluorophenyl ring is less reactive but can participate in Suzuki-Miyaura coupling under optimized conditions, often requiring specialized ligands or catalyst systems. tcichemicals.com
Research has demonstrated the successful Suzuki-Miyaura coupling of fluorinated halobenzenes using various palladium catalysts. thieme-connect.de For example, palladium nanoparticles immobilized on spherical polyelectrolyte brushes have been used to couple fluorinated halides under mild conditions. thieme-connect.de Other studies have utilized phosphinic acid-derived palladium complexes for the coupling of similar substrates. thieme-connect.de Microwave-assisted Suzuki-Miyaura reactions have also proven effective for coupling chloro-substituted heterocyclic compounds, providing products in good yields. researchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling with Related Fluorohalobenzenes
| Aryl Halide Substrate | Boronic Acid Partner | Catalyst / Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-chloro-2-fluorobenzene (B27433) | (4-Formylphenyl)boronic acid | Pd(OAc)₂ / PPh₃ | THF, KF, 23°C, 24h | Moderate | thieme-connect.de |
| 1-Bromo-4-chloro-2-fluorobenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / PPh₃ | Standard | High | thieme-connect.de |
Heck and Stille Coupling Explorations
The Heck and Stille reactions are other cornerstone palladium-catalyzed cross-coupling methods. The Heck reaction couples an aryl halide with an alkene, while the Stille reaction forms a C-C bond between an organotin compound (stannane) and an organic halide. organic-chemistry.orgmasterorganicchemistry.com
Heck Reaction: This reaction creates a new C-C bond between the aryl halide and one of the sp² carbons of the alkene. masterorganicchemistry.com The reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a base. masterorganicchemistry.com The chloro-substituent on the 4-chloro-2-fluorophenyl ring can serve as the halide partner in this transformation.
Stille Reaction: This versatile reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org The reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org The 4-chloro-2-fluorophenyl moiety can be coupled with various organostannanes using this method.
C-S Bond Activation in Catalysis
Beyond reactions at the C-Cl bond, modern catalytic methods have explored the activation of the carbon-sulfur (C-S) bond itself. This strategy allows for the direct functionalization or replacement of the thiol or derivative group. Palladium-catalyzed cross-coupling reactions involving C-S bond activation have been developed, for example, in the reaction of diaryl sulfoxides. researcher.life This approach enables the formation of new C-C and C-S bonds. Chalcogen-bond activation, particularly involving heavier chalcogens like tellurium, has also been shown to facilitate catalytic reactions by interacting with and activating other molecules. nih.gov These advanced methods represent an alternative pathway for modifying the 4-chloro-2-fluorophenyl scaffold, using the sulfur atom as a reactive handle rather than an inert substituent.
C-H Functionalization Studies
While direct C-H functionalization studies specifically on this compound are not extensively documented in publicly available literature, the principles of transition-metal-catalyzed C-H activation can be applied to predict its reactivity. The thiol group can act as a directing group, guiding the catalytic metal to activate a specific C-H bond, typically in the ortho position.
Palladium and rhodium complexes are commonly employed for such transformations. The general mechanism for a palladium-catalyzed C-H functionalization often involves the formation of a palladacycle intermediate. In the case of this compound, the initial step would likely be the coordination of the palladium catalyst to the sulfur atom, followed by the cleavage of a C-H bond to form a stable five- or six-membered ring intermediate. This palladacycle can then react with various coupling partners to form new carbon-carbon or carbon-heteroatom bonds.
Table 1: Potential C-H Functionalization Reactions of this compound
| Catalyst System | Coupling Partner | Potential Product |
| Pd(OAc)₂ / Ligand | Alkenes (e.g., acrylates) | Substituted styrenes |
| [RhCp*Cl₂]₂ / AgSbF₆ | Alkynes | Annulated heterocycles |
| Pd(OAc)₂ / Oxidant | Arylboronic acids | Biaryl compounds |
The regioselectivity of these reactions would be influenced by the electronic and steric effects of the chloro and fluoro substituents. The electron-withdrawing nature of the halogens can influence the acidity of the C-H bonds, potentially affecting the ease of activation.
Bond Activation and Cleavage Studies (e.g., C-Cl, C-F, S-H)
The selective activation and cleavage of the C-Cl, C-F, and S-H bonds in this compound are crucial for its further functionalization. Each bond possesses a distinct reactivity profile.
S-H Bond Activation: The thiol S-H bond is the most acidic and readily cleaved. It can be deprotonated by a base to form a thiolate, which is a potent nucleophile. This thiolate can participate in various reactions, including nucleophilic substitution and addition reactions. Oxidative coupling of two thiol molecules can also lead to the formation of a disulfide bond.
C-Cl Bond Activation: The C-Cl bond is generally more reactive than the C-F bond in transition-metal-catalyzed cross-coupling reactions. Catalysts such as palladium and nickel complexes can facilitate the oxidative addition of the C-Cl bond, initiating catalytic cycles for Suzuki, Heck, and Buchwald-Hartwig type couplings. The selective cleavage of the C-Cl bond in the presence of a C-F bond is a common strategy in organic synthesis.
C-F Bond Activation: The C-F bond is the strongest carbon-halogen bond and its cleavage is significantly more challenging. Specific catalytic systems, often involving low-valent transition metals with highly donating ligands, are required to activate the C-F bond. In the context of this compound, the C-F bond is expected to be less reactive than the C-Cl and S-H bonds.
Table 2: Relative Reactivity of Bonds in this compound
| Bond | Bond Dissociation Energy (approx. kcal/mol) | Common Method of Activation |
| S-H | ~87 | Deprotonation with base |
| C-Cl | ~96 | Oxidative addition with Pd(0) or Ni(0) |
| C-F | ~116 | Specialized transition metal catalysts |
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the reactivity of this compound.
In palladium-catalyzed cross-coupling reactions , a widely accepted mechanism involves a catalytic cycle with Pd(0) and Pd(II) intermediates. For a reaction involving the C-Cl bond of this compound, the proposed mechanism is as follows:
Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Cl bond to form an arylpalladium(II) chloride intermediate.
Transmetalation: In Suzuki-type couplings, a boronic acid derivative transfers its organic group to the palladium center, displacing the chloride.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Thiol-ene reactions , involving the S-H bond, can proceed via either a radical or a nucleophilic mechanism. In the radical mechanism, a radical initiator abstracts the hydrogen atom from the thiol to generate a thiyl radical. This radical then adds across a double bond, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule to propagate the chain. In the nucleophilic mechanism, the thiolate anion acts as a nucleophile and adds to an electron-deficient double bond in a Michael-type addition.
The formation of Meisenheimer complexes has been observed in the reaction of similar chloro-nitroaromatic compounds with thiols. It is plausible that under certain conditions, the nucleophilic attack of a thiolate on the electron-deficient aromatic ring of this compound could lead to the formation of a transient Meisenheimer-type intermediate, where the negative charge is delocalized over the aromatic system.
Applications of 4 Chloro 2 Fluorobenzenethiol and Its Derivatives in Advanced Research
Building Block in Complex Organic Synthesis
The unique combination of functional groups in 4-chloro-2-fluorobenzenethiol makes it a valuable starting material for the synthesis of intricate organic molecules. The thiol group, along with the strategically positioned halogen atoms on the aromatic ring, allows for a wide range of chemical modifications.
Scaffold Construction for Polycyclic and Heterocyclic Systems
The synthesis of polycyclic and heterocyclic systems is fundamental to medicinal chemistry and materials science. This compound can be used as a foundational scaffold in the construction of these complex structures. The thiol group can act as a nucleophile to form new carbon-sulfur bonds, initiating the assembly of sulfur-containing heterocycles.
For instance, in the synthesis of complex fused heterocycles like thieno-fused 7-deazapurines, chloro-substituted precursors are essential. nih.gov Glycosylation of such heterocyclic bases, followed by nucleophilic substitution reactions where the chlorine atom is displaced, allows for the creation of a diverse series of polycyclic nucleosides. nih.gov This strategy highlights how halogenated aromatic scaffolds are pivotal in building complex, biologically relevant molecules.
Precursor for Advanced Organic Transformations
The presence of both chloro and fluoro substituents on the benzenethiol ring opens avenues for a variety of advanced organic transformations. These halogen atoms can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Cl versus the C-F bond can also be exploited for sequential, site-selective modifications.
Furthermore, the thiol group can undergo a range of reactions, including S-alkylation, S-arylation, and oxidation to form disulfides, sulfoxides, or sulfonic acids. These transformations convert the initial building block into a diverse array of intermediates, each with the potential for further elaboration into more complex target molecules. The synthesis of related compounds, such as 4-chloro-2-fluoronitrobenzene, often involves multi-step processes including nitration and Schiemann reactions, demonstrating the utility of halogenated aromatics as precursors in complex synthetic pathways. researchgate.net
| Reaction Type | Functional Group Involved | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Thiol (-SH) | Thioethers |
| Oxidation | Thiol (-SH) | Disulfides, Sulfonic Acids |
| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Chloro (-Cl), Fluoro (-F) | Biaryls, Arylamines |
| Nucleophilic Aromatic Substitution | Chloro (-Cl), Fluoro (-F) | Substituted Phenyl Thioethers |
Role in Pharmaceutical Chemistry Research
In pharmaceutical research, the goal is to design and synthesize molecules that can interact specifically with biological targets to produce a therapeutic effect. Halogenated compounds are of particular interest due to the unique properties that halogen atoms impart to a molecule.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Chemical synthesis is a cornerstone for the development of new drugs, allowing for the construction of novel molecules with improved efficacy and selectivity. mdpi.com this compound and its derivatives are valuable intermediates in the synthesis of potential APIs. The incorporation of chlorine and fluorine into drug candidates is a common strategy in medicinal chemistry. nih.gov Chlorine is a key ingredient in many drugs used to treat a wide range of diseases. nih.gov Similarly, related compounds like 4-fluorothiophenol (B130044) are recognized as important intermediates for the preparation of pharmaceutical active substances. google.comjustia.comgoogle.com The specific substitution pattern of this compound provides a unique starting point for creating novel molecular entities that can be evaluated for biological activity.
Drug Discovery and Lead Optimization Strategies
Drug discovery is a lengthy process that begins with identifying "hit" compounds, which are then refined into "leads" with more promising characteristics. biobide.com Lead optimization is a critical phase where the properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile (ADMET properties), are improved through systematic chemical modifications. danaher.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Derived Compounds
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. Structure-Property Relationship (SPR) studies investigate how molecular structure influences physical properties like solubility and metabolic stability. nih.gov
The chloro and fluoro substituents of this compound are particularly useful for SAR and SPR studies. Halogens can influence a molecule's conformation, lipophilicity, and electronic distribution, all of which affect how it binds to a biological target.
Fluorine: Often used to block metabolic oxidation at a specific site, enhance binding affinity through hydrogen bonding or dipolar interactions, and modulate pKa.
Chlorine: Can increase lipophilicity, which may enhance membrane permeability. It can also participate in halogen bonding, a specific non-covalent interaction that can improve binding affinity and selectivity.
SAR studies on various heterocyclic systems have shown that the presence and position of chloro and fluoro groups on an aromatic ring are critical for antimicrobial or anticancer activity. mdpi.commdpi.com For example, studies on thiazole derivatives have indicated that a 4-chloro or 4-fluoro substitution on a phenyl ring can be responsible for antifungal activity. mdpi.com By systematically creating derivatives of a lead compound using building blocks like this compound, researchers can conduct detailed SAR and SPR investigations to design more potent and effective drug candidates. nih.gov
| Substituent | Common Effects on Molecular Properties | Relevance in Drug Design |
|---|---|---|
| Fluoro (-F) | Increases metabolic stability, alters pKa, can enhance binding affinity. mdpi.com | Blocks unwanted metabolism, improves target engagement. |
| Chloro (-Cl) | Increases lipophilicity, participates in halogen bonding, modulates electronic character. mdpi.commdpi.com | Improves membrane permeability, provides specific interactions with target proteins. |
| Compound Name |
|---|
| This compound |
| 4-fluorothiophenol |
| 4-chloro-2-fluoronitrobenzene |
| sulfur |
| disulfides |
| sulfoxides |
| sulfonic acids |
| thiazole |
Design of Biologically Active Molecules with Targeted Pharmacological Profiles
The this compound scaffold is a key building block in the synthesis of a diverse range of biologically active molecules. The specific arrangement of its functional groups allows for the generation of compounds with tailored pharmacological profiles, including antibacterial, antiviral, anti-tumor, antipsychotic, and antidepressant properties.
Antibacterial Agents:
Derivatives of this compound have been investigated for their potent antibacterial activity. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamides, which can be synthesized from precursors related to this compound, have shown promising activity against various bacterial strains. Research has demonstrated that incorporating the 4-chloro-2-mercaptobenzenethiol moiety into larger molecular frameworks can lead to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. The presence of the chloro and fluoro groups on the aromatic ring is believed to enhance the lipophilicity and electronic properties of the molecules, facilitating their interaction with bacterial targets.
Antiviral and Anti-tumor Applications:
The versatility of the this compound structure has also been exploited in the development of antiviral and anti-tumor agents. The introduction of this fragment into nucleoside analogs and other heterocyclic systems has been explored as a strategy to create compounds with improved therapeutic indices. For example, fluoro- and chloro-substituted benzothiazole (B30560) derivatives, which can be conceptually linked to this compound, have been synthesized and evaluated for their anticancer activities. The electron-withdrawing nature of the halogen atoms can influence the molecule's ability to interact with biological macromolecules, potentially inhibiting viral replication or cancer cell proliferation.
Antipsychotic and Antidepressant Research:
In the realm of neuroscience, derivatives incorporating the chlorinated and fluorinated phenylthiol motif are being investigated for their potential as antipsychotic and antidepressant agents. The modulation of physicochemical properties afforded by the halogen substituents can influence a drug's ability to cross the blood-brain barrier and interact with specific receptors in the central nervous system. While direct studies on this compound-derived antipsychotics and antidepressants are emerging, the broader class of fluorinated and chlorinated aromatic compounds has shown promise in this area.
Table 1: Examples of Biologically Active Molecules Derived from Related Chloro- and Fluorophenylthiols
| Compound Class | Pharmacological Profile | Key Structural Features |
| 4-Chloro-2-mercaptobenzenesulfonamides | Antibacterial | Chloro and thiol groups on the benzene (B151609) ring |
| Fluoro- and Chloro-substituted Benzothiazoles | Anti-tumor | Halogenated phenyl ring fused to a thiazole |
| Halogenated Aromatic Nucleoside Analogs | Antiviral | Chloro and fluoro substitutions on the base moiety |
Isotopic Labeling for Pharmacokinetic and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug candidate and to elucidate its mechanism of action. nih.gov By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) profile within a biological system using techniques like mass spectrometry. nih.gov
While specific studies on the isotopic labeling of this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. Derivatives of this compound developed as potential drug candidates would be prime candidates for isotopic labeling to understand their pharmacokinetic properties. For instance, a deuterated version of a this compound-based drug could be synthesized and administered to study its metabolic pathways and identify any potential active metabolites. Such studies are crucial in the drug development process to ensure the safety and efficacy of new therapeutic agents. nih.govnih.gov
Mechanistic studies also benefit from isotopic labeling. nih.govresearchgate.net By strategically placing an isotopic label at a specific position in a molecule, chemists can follow the transformation of that part of the molecule through a chemical or biological reaction. This can provide invaluable insights into reaction intermediates and transition states, helping to unravel complex biochemical pathways. nih.govosti.gov
Contributions to Agrochemical Research
The unique combination of halogen and sulfur atoms in this compound makes it an attractive starting material for the synthesis of novel agrochemicals with enhanced efficacy and desirable environmental profiles.
Synthesis of Pesticides, Herbicides, and Fungicides
The incorporation of fluorine and chlorine atoms into pesticide molecules is a well-established strategy for enhancing their biological activity and metabolic stability. rhhz.net this compound serves as a versatile building block for creating a variety of agrochemicals.
Fungicides: The thiol group of this compound can be readily functionalized to produce a range of sulfur-containing heterocycles known for their fungicidal properties. For example, it can be a precursor for the synthesis of triazole fungicides, which are a significant class of agricultural fungicides. google.com The presence of both chlorine and fluorine on the phenyl ring can contribute to the compound's potency and spectrum of activity against various fungal pathogens. rhhz.netresearchgate.net
Herbicides: Similarly, in the field of herbicide development, the 4-chloro-2-fluorophenylthio moiety can be incorporated into various molecular scaffolds to generate compounds with potent herbicidal activity. The specific substitution pattern of the aromatic ring can influence the molecule's mode of action and selectivity towards different plant species.
Table 2: Potential Agrochemicals Derived from this compound
| Agrochemical Class | Potential Synthetic Application |
| Fungicides | Precursor for triazole and other sulfur-containing fungicides. google.com |
| Herbicides | Building block for novel herbicidal compounds. |
| Insecticides | Scaffold for the development of new insecticidal agents. mdpi.com |
Development of Environmentally Compatible Crop Protection Agents
Modern agrochemical research places a strong emphasis on developing crop protection agents that are not only effective but also have a favorable environmental profile, including biodegradability and low toxicity to non-target organisms. The design of molecules based on this compound can be guided by principles of green chemistry to create more sustainable agricultural solutions. mdpi.com
Utility in Materials Science Research
The reactivity of the thiol group and the properties imparted by the fluoro and chloro substituents make this compound a valuable monomer in the synthesis of advanced materials.
Synthesis of Sulfur-Containing Fluorinated Polymers
Sulfur-containing polymers are a class of materials known for their unique optical, thermal, and mechanical properties. rsc.org The incorporation of fluorine atoms into these polymers can further enhance their performance, leading to materials with improved chemical resistance, thermal stability, and low surface energy. mdpi.com
This compound can be used as a monomer in polymerization reactions to create novel sulfur-containing fluorinated polymers. The thiol group can participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, allowing for the controlled synthesis of polymers with well-defined architectures. nih.gov The resulting polymers, containing the 4-chloro-2-fluorophenylthio repeating unit, could find applications in areas such as high-performance coatings, advanced optical materials, and specialty elastomers. The presence of both chlorine and fluorine offers a handle for further post-polymerization modification, enabling the fine-tuning of the material's properties for specific applications. rsc.org
Development of Advanced Polymer Materials with Enhanced Properties
The incorporation of this compound into polymer structures, particularly in the synthesis of poly(phenylene sulfide) (PPS) and its derivatives, presents a theoretical avenue for creating materials with enhanced properties. PPS is a high-performance thermoplastic known for its thermal stability and chemical resistance. wikipedia.orgyoutube.com The general synthesis of PPS involves the reaction of a dihalogenated aromatic compound with a sulfur source. wikipedia.org
By analogy, this compound could potentially be used to create functionalized poly(thioarylene)s. The presence of both chloro and fluoro substituents on the benzene ring could influence the polymer's properties in several ways:
Thermal Stability and Flame Retardancy: The halogen atoms, particularly chlorine, are known to impart flame retardant characteristics to polymers.
Solubility and Processability: The fluorine atom can increase the solubility of the resulting polymer in specific organic solvents, aiding in its processing and characterization.
Inter-chain Interactions: The polarity introduced by the C-F and C-Cl bonds could modify the packing and morphology of the polymer chains, potentially affecting its mechanical and thermal properties.
Table 1: Potential Monomers and Polymers Derived from this compound
| Monomer/Precursor | Polymer Type | Potential Enhanced Properties |
| This compound | Poly(4-chloro-2-fluorophenylene sulfide) | Thermal stability, flame retardancy, chemical resistance |
| Derivatives with additional reactive groups | Functionalized poly(thioarylene)s | Tailored solubility, adhesion, and optical properties |
This table is based on chemical principles and analogous polymer systems, as direct experimental data for these specific polymers were not found in the search results.
Application in Specialty Chemical Synthesis (e.g., dyes, pigments, fragrances)
The utility of this compound as a precursor in the synthesis of specialty chemicals like dyes, pigments, and fragrances is plausible due to its reactive thiol group and the substituted aromatic ring. However, direct evidence of its use in these specific applications is sparse in the available literature.
Theoretically, this compound could be a starting material for:
Thioindigo Dyes: While not directly applicable, the thiol group could be a precursor to building blocks for thioindigo-type pigments, where the aromatic substitution pattern would influence the final color and properties.
Azo Dyes: The thiol group could be converted to an amino group, yielding 4-chloro-2-fluoroaniline (B1294793). This aniline derivative could then undergo diazotization and coupling reactions to produce a range of azo dyes. plantarchives.org The specific substituents on the aromatic ring would affect the color, lightfastness, and solubility of the resulting dyes.
Fragrance Intermediates: While many fragrance molecules are esters, aldehydes, or alcohols, sulfur-containing compounds (thiols and thioethers) are known to contribute to certain scent profiles, often with fruity or savory notes. google.com It is conceivable that derivatives of this compound could be synthesized to explore new fragrance characteristics, although no such examples were found.
Advanced Analytical and Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Specific mass spectrometry data, including molecular ion confirmation and fragmentation patterns for 4-Chloro-2-fluorobenzenethiol, are not available in the public databases searched.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
No experimentally recorded FTIR or FT-Raman spectra for this compound could be located.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization
Published UV-Vis absorption spectra for this compound are not available.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Specific HPLC or GC methods developed for the analysis of this compound, including details on columns, mobile phases, and detection parameters, were not found in the reviewed literature.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
No specific studies employing quantum chemical calculations like DFT to analyze the electronic structure (e.g., HOMO-LUMO energies, electrostatic potential maps) or to predict the reactivity of 4-Chloro-2-fluorobenzenethiol were identified. Such calculations are fundamental for understanding a molecule's stability and reaction tendencies. researchgate.netmdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no available research articles detailing the use of molecular dynamics simulations to study the conformational landscape or the non-covalent intermolecular interactions of this compound in various environments. These simulations provide insight into the dynamic behavior of molecules over time. mdpi.commdpi.comnih.gov
Mechanistic Pathway Simulations and Transition State Analysis
Information regarding the computational simulation of reaction mechanisms involving this compound, including transition state analysis to determine reaction kinetics and pathways, is not available in the reviewed literature.
Molecular Docking and Ligand-Protein Interaction Studies for Pharmaceutical Applications
No molecular docking studies have been published that feature this compound as a ligand to investigate its potential binding affinity and interaction with specific protein targets for pharmaceutical applications. nih.govnih.govmdpi.commdpi.com
Environmental Impact and Biodegradation Research
Study of Biodegradation Pathways of Related Fluoroaromatics
The biodegradation of fluoroaromatic compounds is challenging due to the high stability of the carbon-fluorine (C-F) bond. However, various microorganisms have evolved enzymatic machinery to cleave this bond, initiating the degradation process. The initial steps in the aerobic degradation of fluoroaromatics often involve the action of oxygenases.
For instance, the aerobic metabolism of fluorobenzene has been shown to proceed via the formation of catecholic intermediates. In a study of Rhizobiales sp. strain F11, fluorobenzene was degraded through the formation of 4-fluorocatechol and catechol. These intermediates are then subject to ring cleavage, typically through the ortho pathway.
The degradation pathway of chlorobenzene, another structurally related compound, has also been elucidated. In several bacterial strains, the initial step involves a dioxygenase-catalyzed reaction to form a chlorocatechol, which is then funneled into central metabolic pathways after ring cleavage. For example, in Pseudomonas species, chlorobenzene is converted to 3-chlorocatechol, which then undergoes ortho-cleavage.
Considering these pathways, a putative aerobic biodegradation pathway for 4-Chloro-2-fluorobenzenethiol can be proposed. The initial attack would likely be catalyzed by a dioxygenase, leading to the formation of a dihydroxylated intermediate. This could be followed by desulfurization and subsequent dehalogenation, either before or after ring cleavage. The presence of both chlorine and fluorine atoms on the aromatic ring may influence the preferred site of initial enzymatic attack and the subsequent steps of the degradation cascade.
Anaerobic degradation of fluoroaromatics has also been observed. In the absence of oxygen, reductive dehalogenation is a key mechanism. For some fluorinated compounds, this process is coupled with the organism's energy metabolism. While less common than the degradation of chlorinated or brominated aromatics, anaerobic defluorination does occur.
The table below summarizes the key enzymes and initial steps in the biodegradation of related fluoroaromatic and chloroaromatic compounds.
| Compound | Microorganism (Example) | Key Initial Enzyme | Initial Step/Intermediate |
|---|---|---|---|
| Fluorobenzene | Rhizobiales sp. strain F11 | Dioxygenase | Formation of 4-fluorocatechol and catechol |
| Chlorobenzene | Pseudomonas sp. | Dioxygenase | Formation of 3-chlorocatechol |
| 2,4-Dichlorophenol | Bacillus subtilis | Laccase | Oxidative degradation |
Metabolite Identification in Biotransformation Processes
The identification of metabolites is crucial for understanding the complete biotransformation pathway of a compound and for assessing the potential toxicity of the degradation products. As no direct studies on this compound are available, we can infer potential metabolites from the biotransformation of related halogenated aromatic compounds.
In the degradation of fluorobenzene by Rhizobiales sp. strain F11, the primary identified metabolites were 4-fluorocatechol and catechol . Further metabolism of 4-fluorocatechol is proposed to proceed through ortho cleavage to yield 3-fluoro-cis,cis-muconate .
Studies on the metabolism of 2,4-dichlorophenol have identified several key intermediates. For example, biotransformation by Saccharomyces cerevisiae expressing human cytochrome P450 3A4 resulted in the formation of 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone . Another metabolite, 1,2,4-hydroxybenzene , was also detected.
The biodegradation of thiophenol, which shares the thiol group with the target compound, can also provide clues. While detailed microbial degradation pathways are not extensively documented, oxidation of the thiol group to a sulfoxide or sulfone is a plausible initial step, followed by cleavage of the C-S bond. This could lead to the formation of halogenated catechols if the aromatic ring is hydroxylated.
Based on these analogous pathways, the biotransformation of this compound could potentially generate a variety of metabolites. Initial oxidation could lead to the formation of a sulfoxide or sulfone derivative. Alternatively, dioxygenase attack on the aromatic ring could produce dihydroxylated intermediates, which may retain the halogen and sulfur substituents initially. Subsequent enzymatic reactions could lead to the formation of chlorinated and fluorinated catechols, hydroquinones, and their ring-fission products.
The following table lists some of the identified metabolites from the biotransformation of related compounds, which could serve as a reference for predicting the metabolites of this compound.
| Parent Compound | Identified Metabolite(s) | Studied Organism/System |
|---|---|---|
| Fluorobenzene | 4-Fluorocatechol, Catechol, 3-Fluoro-cis,cis-muconate | Rhizobiales sp. strain F11 |
| 2,4-Dichlorophenol | 2-Chloro-1,4-hydroxyquinone, 2-Chloro-1,4-benzoquinone, 1,2,4-Hydroxybenzene | Saccharomyces cerevisiae (expressing human P450) |
It is important to emphasize that these are hypothesized pathways and metabolites based on the degradation of structurally similar compounds. Experimental studies are necessary to elucidate the actual biodegradation pathway and identify the specific metabolites of this compound.
Future Research Perspectives and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-Chloro-2-fluorobenzenethiol and its derivatives. rsc.orgreddit.com Key areas of exploration include:
Catalytic C-S Coupling Reactions: Moving beyond traditional methods, research into copper- or palladium-catalyzed cross-coupling reactions using greener catalysts and solvents could provide more sustainable pathways. researchgate.net These methods often offer higher yields and selectivity under milder conditions.
Thiol-Free Synthesis: The development of "thiol-free" synthetic routes, which utilize alternative sulfur sources or thiol surrogates, can mitigate the issues associated with the volatility and odor of thiols. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis can enhance safety, improve reaction control, and allow for easier scalability compared to batch processes.
Alternative Starting Materials: Investigating synthetic routes from more readily available and less hazardous starting materials is crucial for sustainable production. For example, methods starting from substituted anilines or benzenesulfonyl chlorides are being explored. wikipedia.orggoogle.comgoogle.comresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced metal waste, milder reaction conditions, higher atom economy. | Development of reusable and non-toxic catalysts. |
| Thiol-Free Approaches | Improved safety and handling, reduced odor. | Identification of efficient and cost-effective thiol surrogates. |
| Flow Chemistry | Enhanced safety, precise process control, scalability. | Optimization of reactor design and reaction conditions for continuous production. |
| Alternative Feedstocks | Lower cost, reduced reliance on hazardous precursors. | Exploration of novel multi-step syntheses from abundant starting materials. |
Exploration of Untapped Reactivity Profiles
The unique arrangement of functional groups in this compound presents opportunities for exploring novel chemical transformations.
Regioselective Reactions: The interplay between the electron-withdrawing halogen atoms and the electron-donating thiol group can be exploited to achieve high regioselectivity in electrophilic aromatic substitution reactions. rsc.org Understanding these directing effects is key to synthesizing specific isomers of more complex molecules.
Selective C-S and C-Halogen Bond Functionalization: Developing reactions that selectively target the C-S, C-Cl, or C-F bonds will open up new avenues for creating diverse molecular architectures. For instance, selective C-F bond activation remains a significant challenge and an area of active research. researchgate.net
Oxidative Coupling: The thiol group is readily oxidized to form a disulfide bond. wikipedia.org Exploring controlled oxidative coupling reactions could lead to the synthesis of novel polymers or macrocycles with interesting properties.
Michael Additions: As a nucleophile, the thiol group can participate in Michael addition reactions, providing a straightforward method for creating new carbon-sulfur bonds and functionalizing molecules with the 4-chloro-2-fluorophenylthio moiety. nih.gov
Expansion into Emerging Functional Materials and Smart Systems
The distinct properties of this compound make it a promising building block for a new generation of functional materials and smart systems.
Polymers and Coatings: The thiol group can be used to graft the molecule onto polymer backbones or surfaces, imparting new functionalities. mdpi.comrsc.org For example, thiol-functionalized polymers can be used for heavy metal adsorption from water or as self-healing materials. nih.govacs.org The presence of fluorine can enhance the thermal stability and chemical resistance of these materials. The polymerization of related compounds like 4-chloro-1,3-benzenedithiol has been explored for creating novel polymer structures. researchgate.net
Smart Materials: Thiol-containing materials can be designed to respond to specific stimuli, such as changes in pH or redox potential. This could lead to the development of smart materials for drug delivery, sensors, or controlled release applications.
Nanomaterials: The thiol group provides a strong anchor for attaching the molecule to the surface of gold nanoparticles and other nanomaterials, allowing for the creation of functionalized nanoparticles for applications in nanomedicine and catalysis. ecis-ukcolloids2025.org
Advanced Biological and Medicinal Applications of Derivatives
The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comresearchgate.net Derivatives of this compound are therefore of significant interest for future pharmaceutical research.
Enzyme Inhibitors: The thiol group can interact with the active sites of various enzymes, making derivatives of this compound potential candidates for enzyme inhibitors in the treatment of diseases like cancer. mdpi.comresearchgate.net
Antimicrobial Agents: Thiophene and benzothiazole (B30560) derivatives, which can be synthesized from benzenethiols, have shown a wide range of biological activities, including antibacterial and antifungal properties. nih.govmdpi.com Further modification of the this compound scaffold could lead to the discovery of new and potent antimicrobial agents. nih.govnih.gov
Anticancer Drug Leads: The unique electronic properties conferred by the chloro and fluoro substituents can be leveraged to design novel compounds with potential anticancer activity.
| Potential Application | Rationale |
| Enzyme Inhibition | The thiol group can act as a nucleophile or ligand in enzyme active sites. |
| Antimicrobial Agents | Halogenated thiophenol derivatives can serve as precursors to heterocyclic compounds with known antimicrobial activity. |
| Anticancer Agents | Fluorine substitution can enhance drug potency and pharmacokinetic properties. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and development. aip.org
Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can predict novel and efficient synthetic routes for this compound and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists. chemcopilot.commit.eduengineering.org.cnkyoto-u.ac.jp
Reaction Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for a given transformation, leading to higher yields, reduced waste, and more sustainable processes.
Property Prediction: AI and ML models can be trained to predict the biological, chemical, and physical properties of virtual compounds. mdpi.comnih.govnih.govslideshare.net This allows for the rapid screening of large libraries of potential derivatives of this compound to identify candidates with desired characteristics for specific applications in materials science or medicine. digitellinc.com
De Novo Design: Machine learning can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a particular target, accelerating the discovery of new drugs and materials.
This compound is a compound with significant untapped potential. Future research focused on sustainable synthesis, exploration of its unique reactivity, and its application as a building block for advanced materials and bioactive molecules will undoubtedly unlock new opportunities. The integration of cutting-edge technologies like artificial intelligence and machine learning will further accelerate the pace of discovery, paving the way for the development of innovative products and solutions based on this versatile chemical intermediate.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-2-fluorobenzenethiol, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : A feasible synthesis involves nucleophilic substitution of 4-chloro-2-fluorobenzyl chloride with a thiolating agent (e.g., thiourea), followed by hydrolysis. Key parameters include:
- Temperature control : Maintain 60–80°C to balance reaction rate and selectivity .
- Solvent selection : Use polar aprotic solvents like DMF to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- NMR : Compare H/C NMR spectra with computational predictions (e.g., density functional theory) to resolve overlapping signals from chloro/fluoro substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 176.5 (calculated) with isotopic Cl/F patterns .
- FT-IR : Validate the -SH stretch (~2550 cm) and C-Cl/C-F vibrations (750–600 cm) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation to disulfides .
- Stability assays : Monitor degradation via HPLC (C18 column, 70:30 acetonitrile/water) over 30 days; >95% purity retained under optimal conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density and predict nucleophilic/electrophilic sites. Compare Fukui indices to prioritize reaction sites .
- Kinetic studies : Monitor Suzuki-Miyaura coupling with aryl halides via in-situ F NMR to track fluorine substituent stability .
Q. What strategies mitigate competing side reactions (e.g., disulfide formation) during functionalization of this compound?
- Methodological Answer :
- Protection/deprotection : Temporarily protect the -SH group as a thioether (e.g., using trityl chloride) before introducing electrophiles .
- Radical scavengers : Add TEMPO (0.1 eq.) to suppress radical-mediated dimerization during photochemical reactions .
Q. How do steric and electronic effects of chloro/fluoro substituents influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?
- Methodological Answer :
- X-ray crystallography : Resolve MOF structures to compare bond lengths/angles with non-halogenated analogs. Fluorine’s electronegativity enhances ligand-metal charge transfer .
- DFT-based molecular dynamics : Simulate adsorption energies to assess selectivity in gas storage applications .
Data Contradiction Resolution
Q. How should conflicting data on the compound’s acidity (pKa) be reconciled?
- Methodological Answer :
- Experimental validation : Use potentiometric titration in DMSO/water (4:1) to measure pKa. Compare with literature values (e.g., predicted pKa ~6.2 via ChemAxon). Discrepancies may arise from solvent polarity .
- Theoretical alignment : Recalculate pKa using COSMO-RS solvation models to account for solvent effects .
Q. What experimental controls are essential to distinguish between regioselective vs. stochastic functionalization in derivatization studies?
- Methodological Answer :
- Isotopic labeling : Synthesize S-labeled this compound to track sulfur participation via MS/MS fragmentation .
- Competition experiments : Compare reaction rates with meta-substituted analogs to isolate steric/electronic contributions .
Applications in Academic Research
Q. How can this compound serve as a building block for bioactive molecule synthesis?
- Methodological Answer :
Q. What role does the compound play in environmental chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
